molecular formula C11H13NO B14033803 (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

Cat. No.: B14033803
M. Wt: 175.23 g/mol
InChI Key: KWCYSQDVFQGKSA-JTQLQIEISA-N
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Description

(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The this compound compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an α-hydroxy ketone with an amine in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce tetrahydrooxazoles.

Scientific Research Applications

(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Ethyl-2-phenyl-4,5-dihydrooxazole: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

    4-Methyl-2-phenyl-4,5-dihydrooxazole: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    2-Phenyl-4,5-dihydrooxazole: Lacks the ethyl group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying stereochemical effects in various contexts.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4S)-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1

InChI Key

KWCYSQDVFQGKSA-JTQLQIEISA-N

Isomeric SMILES

CC[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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